molecular formula C26H23F2N3O4 B2770676 N-(2,5-difluorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 899949-33-8

N-(2,5-difluorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Cat. No.: B2770676
CAS No.: 899949-33-8
M. Wt: 479.484
InChI Key: DVBTVGAJESIWPZ-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a structurally complex acetamide derivative featuring a quinoline core substituted with methoxy groups at positions 6 and 7, a phenylaminomethyl group at position 3, and a 2,5-difluorophenylacetamide side chain.

Properties

IUPAC Name

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O4/c1-34-23-11-16-10-17(14-29-19-6-4-3-5-7-19)26(33)31(22(16)13-24(23)35-2)15-25(32)30-21-12-18(27)8-9-20(21)28/h3-13,29H,14-15H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBTVGAJESIWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)N2CC(=O)NC3=C(C=CC(=C3)F)F)CNC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,5-difluorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps, including the formation of the quinoline core, introduction of the anilinomethyl group, and subsequent functionalization with the difluorophenylacetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized under specific conditions, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially forming alcohol derivatives.

    Substitution: The anilinomethyl and difluorophenyl groups can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structures to N-(2,5-difluorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells.
  • Case Study : A study demonstrated that related quinoline derivatives showed cytotoxic effects against various cancer cell lines, suggesting a potential pathway for this compound's application in chemotherapy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been shown to exhibit activity against a range of bacterial and fungal pathogens:

  • In Vitro Studies : Preliminary studies indicate that quinoline derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Pharmacological Applications

Given its promising biological activities, this compound is being investigated for several pharmacological applications:

  • Cancer Treatment : Its potential as an anticancer agent is being explored through various in vitro and in vivo studies.
  • Antimicrobial Agents : Investigations into its efficacy against resistant strains of bacteria are ongoing.
  • Neuroprotective Effects : Some derivatives have shown promise in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. The anilinomethyl group may interact with proteins, modulating their activity. The difluorophenylacetamide moiety can enhance the compound’s binding affinity and specificity for its targets, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Acetamide Class

The compound shares structural motifs with several acetamide derivatives, including pesticidal and pharmacological agents. Below is a comparative analysis based on substituents, functional groups, and applications:

Compound Name Key Substituents Reported Use/Activity Reference
N-(2,5-difluorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide 2,5-difluorophenyl; 6,7-dimethoxyquinoline; phenylaminomethyl Presumed bioactivity (quinoline-based analogs suggest potential kinase inhibition) Inferred
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, methoxymethyl, 2,6-diethylphenyl Herbicide (inhibition of very-long-chain fatty acid synthesis in plants)
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) 2,6-dimethylphenyl; oxazolidinyl; methoxy Fungicide (inhibition of RNA polymerase in oomycetes)
Pharmaceutical Acetamide Derivatives (e.g., compounds f, g, m in ) 2,6-dimethylphenoxy; hydroxyhexane; formamido/acetamido groups Antiviral or protease inhibitor candidates (structural similarity to HIV protease inhibitors)

Key Structural and Functional Differences

Quinoline Core vs. Phenyl Rings: Unlike alachlor or oxadixyl, the target compound incorporates a quinoline scaffold, which is associated with enhanced pharmacokinetic properties (e.g., membrane permeability, target binding) in drug design .

Fluorine Substitution: The 2,5-difluorophenyl group may improve metabolic stability and lipophilicity compared to non-fluorinated analogs like alachlor .

Mechanistic Implications

  • Pesticidal Compounds: Alachlor and oxadixyl act via disruption of lipid biosynthesis or RNA polymerase, respectively. The target compound’s quinoline core and phenylaminomethyl group suggest a divergent mechanism, possibly targeting eukaryotic enzymes (e.g., kinases or proteases) .
  • Lumping Strategy Relevance: highlights that compounds with similar structures (e.g., acetamides) may undergo analogous physicochemical processes. However, the quinoline moiety in the target compound likely necessitates distinct reaction pathways compared to simpler phenyl-based acetamides .

Biological Activity

N-(2,5-difluorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure, which includes a difluorophenyl group and a quinoline derivative, suggests significant biological activity. This article reviews the compound's synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H23F2N3O4C_{26}H_{23}F_{2}N_{3}O_{4} with a molecular weight of 479.5 g/mol. Its structure includes various functional groups that may interact with biological targets, making it a candidate for drug development.

PropertyValue
Molecular FormulaC₁₆H₁₃F₂N₃O₄
Molecular Weight479.5 g/mol
CAS Number899949-33-8

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Quinoline Derivative : The initial step typically involves the synthesis of the quinoline core through cyclization reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the difluorophenyl and acetamide functionalities.
  • Purification : The final product is purified using techniques such as column chromatography to ensure high purity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. While specific data on this compound is limited, its structural analogs have demonstrated IC50 values in the micromolar range against cancer cells .

Antimicrobial Activity

The compound's potential antimicrobial activity has been suggested through its structural similarities to known antimicrobial agents. Studies on related quinoline compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range . Further research is required to establish the specific antimicrobial efficacy of this compound.

The mechanism of action for this compound is hypothesized based on its ability to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication and repair. This interaction can lead to cell cycle arrest and apoptosis in rapidly dividing cells .

Case Studies

  • In Vitro Studies : In vitro assays conducted on structurally similar compounds have shown promising results in inhibiting cancer cell growth and demonstrating low cytotoxicity towards normal cells.
    CompoundCell LineIC50 (µM)Reference
    Quinoline Derivative AHeLa10
    Quinoline Derivative BMCF715
  • Animal Models : Preliminary studies using animal models have indicated that quinoline derivatives can significantly reduce tumor size when administered at specific dosages.

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